

An In-depth Technical Guide to Trihydroxycholestanoic Acid and its Deuterated Analogue

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Compound of Interest

Compound Name: *Trihydroxycholestanoic acid-d5*

Cat. No.: *B15561754*

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This technical guide provides a comprehensive overview of 3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic acid, a key intermediate in bile acid biosynthesis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, biological significance, and analytical considerations. While this guide focuses on the native compound, it also addresses the importance and analytical implications of its deuterated form, **Trihydroxycholestanoic acid-d5**, which is commonly used as an internal standard in quantitative mass spectrometry-based assays.

Chemical Structure and Properties

1.1. 3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic Acid

3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic acid, also known as trihydroxycoprostanic acid, is a C27 steroid acid. Its chemical structure is characterized by a cholestane backbone with hydroxyl groups at the 3 α , 7 α , and 12 α positions and a carboxylic acid group on the side chain at position 26.

1.2. Trihydroxycholestanoic Acid-d5: A Note on Deuteration

Trihydroxycholestanoic acid-d5 is a stable isotope-labeled version of the native compound, containing five deuterium atoms. While the precise locations of the deuterium atoms are not consistently reported across all commercial suppliers and literature, they are typically

introduced at positions that are not readily exchangeable with hydrogen atoms in a protic solvent. This ensures the stability of the label during sample preparation and analysis. The introduction of five deuterium atoms results in a mass shift of +5 Da compared to the unlabeled analogue, which is crucial for its use as an internal standard in mass spectrometry.

Property	3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic Acid	Trihydroxycholestanic Acid-d5
Chemical Formula	C ₂₇ H ₄₆ O ₅ [1][2]	C ₂₇ H ₄₁ D ₅ O ₅
Molecular Weight	450.65 g/mol [1][2]	Approx. 455.7 g/mol
CAS Number	547-98-8[1][2]	Not available
Synonyms	Trihydroxycoprostanic acid, Coprocholic acid[1][2]	Trihydroxycoprostanic acid-d5

Biological Significance

3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic acid is a critical intermediate in the primary bile acid synthesis pathway, which occurs in the liver. This pathway is responsible for the conversion of cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid.

Role in Bile Acid Synthesis

The synthesis of primary bile acids is a multi-step enzymatic process. 3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic acid is a precursor to cholic acid. Disruptions in this pathway can lead to the accumulation of intermediate bile acids and are associated with certain metabolic disorders.

Clinical Relevance: Zellweger Syndrome

Elevated levels of 3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic acid in plasma and urine are a key diagnostic marker for Zellweger syndrome. This rare, inherited disorder is characterized by the absence or reduction of functional peroxisomes, which are essential for the final steps of bile acid synthesis.

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of 3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic acid in biological matrices is typically performed using LC-MS/MS. The use of a deuterated internal standard like **Trihydroxycholestanic acid-d5** is essential for accurate and precise quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

Sample Preparation:

- **Protein Precipitation:** Biological samples (e.g., plasma, serum) are treated with a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.
- **Centrifugation:** The mixture is centrifuged to pellet the precipitated proteins.
- **Supernatant Transfer:** The supernatant containing the bile acids is transferred to a clean tube.
- **Evaporation and Reconstitution:** The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

LC-MS/MS Parameters (General):

- **Chromatographic Separation:** A C18 reverse-phase column is commonly used to separate the bile acid from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate is typically employed.
- **Mass Spectrometry:** Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ($[M-H]^-$) to a specific product ion.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic Acid	449.3	Varies depending on fragmentation
Trihydroxycholestanoic Acid-d5	454.3	Varies depending on fragmentation

Signaling Pathway

The following diagram illustrates the classical pathway of bile acid synthesis, highlighting the position of 3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic acid as an intermediate in the formation of cholic acid.

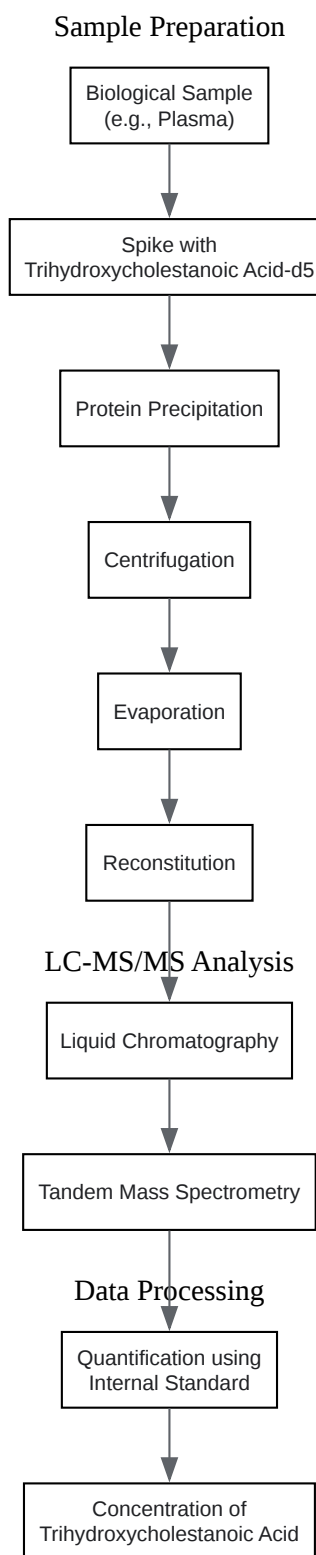


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Caption: Classical pathway of cholic acid synthesis.

Experimental Workflow

The following diagram outlines a typical workflow for the quantitative analysis of 3 α ,7 α ,12 α -trihydroxy-5 β -cholestan-26-oic acid in a biological sample using a deuterated internal standard.



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Caption: Workflow for quantitative analysis.

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References

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